molecular formula C12H13NO5 B1408374 2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate CAS No. 1781241-41-5

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate

Cat. No.: B1408374
CAS No.: 1781241-41-5
M. Wt: 251.23 g/mol
InChI Key: PAAYIRJSPGAIKC-UHFFFAOYSA-N
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Description

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with ethyl, methyl, and acetyl groups, as well as two carboxylate groups

Mechanism of Action

Indole is a heterocyclic aromatic compound with a benzene ring fused to a pyrrole ring. It contains ten π-electrons, making it aromatic. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties . Now, let’s focus on EMAD.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence EMAD’s efficacy and stability. These factors impact its pharmacokinetics and overall therapeutic profile.

Biochemical Analysis

Biochemical Properties

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. For instance, it has been found to inhibit certain proteases by binding to their active sites, preventing substrate access. This compound can also influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that are easier to excrete .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can exert its effects on cellular energy metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-pentanedione with appropriate amines, followed by acetylation and carboxylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction and crystallization techniques are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-O-ethyl 3-O-methyl 5-acetylpyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-4-18-12(16)10-9(11(15)17-3)5-8(6-13-10)7(2)14/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAYIRJSPGAIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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